Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate
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Overview
Description
Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has a unique structure that includes a phthalazinyl group, a phenylamino group, and a benzenesulfonamido group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate typically involves multiple steps. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . The specific synthetic route for this compound would involve the preparation of the intermediate compounds, followed by their coupling under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of perfumes, flavoring agents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters with comparable structures, such as:
- Ethyl acetate
- Methyl benzoate
- Isopropyl butyrate
Uniqueness
What sets Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24N4O4S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(4-anilinophthalazin-1-yl)-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C25H24N4O4S/c1-3-33-23(30)16-26-34(31,32)22-15-18(14-13-17(22)2)24-20-11-7-8-12-21(20)25(29-28-24)27-19-9-5-4-6-10-19/h4-15,26H,3,16H2,1-2H3,(H,27,29) |
InChI Key |
GMVKTEPKOAZOFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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